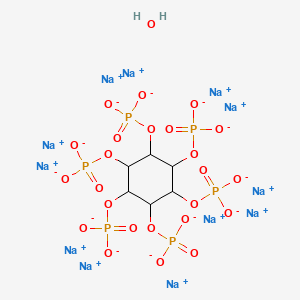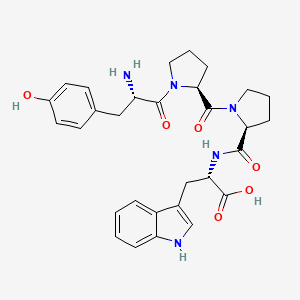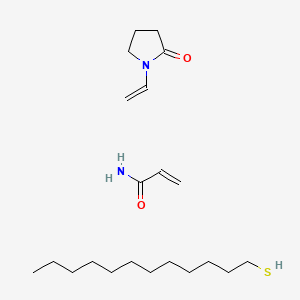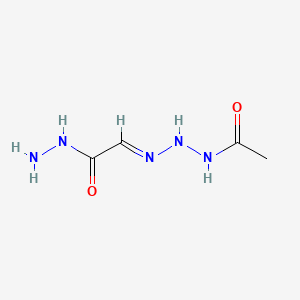![molecular formula C13H15NO3 B571180 [4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate CAS No. 111234-47-0](/img/structure/B571180.png)
[4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate: is an organic compound with a complex structure that includes both an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-(3-amino-3-oxopropyl)phenol, which is then esterified with 2-methylpropenoic acid under acidic conditions to form the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, often involving catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in [4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate can undergo oxidation reactions to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products: The major products formed from these reactions include nitro derivatives, alcohol derivatives, and halogenated compounds .
Scientific Research Applications
Chemistry: In chemistry, [4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a drug precursor. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of pharmaceuticals targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ester functional group allows it to participate in polymerization reactions, leading to materials with desirable mechanical and chemical properties .
Mechanism of Action
The mechanism of action of [4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
- [4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate
- 4-(3-amino-3-oxopropyl)phenyl acetate
- 4-(3-amino-3-oxopropyl)phenyl butyrate
Comparison: Compared to its analogs, this compound exhibits unique reactivity due to the presence of the 2-methylpropenoate ester group. This functional group enhances its ability to participate in polymerization reactions and increases its potential as a drug precursor .
Properties
CAS No. |
111234-47-0 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.267 |
IUPAC Name |
[4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H15NO3/c1-9(2)13(16)17-11-6-3-10(4-7-11)5-8-12(14)15/h3-4,6-7H,1,5,8H2,2H3,(H2,14,15) |
InChI Key |
MALFNLJAVANQBE-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)CCC(=O)N |
Synonyms |
2-Methylpropenoic acid 4-(3-amino-3-oxopropyl)phenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane](/img/structure/B571097.png)

![2-(1H-imidazol-1-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B571100.png)



![Disodium;5-(dimethylamino)-2-[4-(dimethylamino)-2-sulfonatobenzoyl]benzenesulfonate](/img/structure/B571115.png)

![N-Ethyl-N-[(piperazin-2-yl)methyl]ethanamine](/img/structure/B571118.png)

![(Octahydro-2H-pyrido[1,2-a]pyrazin-3-yl)methanol](/img/structure/B571120.png)
